4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
Overview
Description
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is an organic compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with 2-(4-isopropylphenoxy)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is unique due to its specific isopropylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other scientific applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
4-chloro-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)14-3-9-17(10-4-14)20-12-11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFLBACVNMOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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